2-Methoxy-3-methylpyrazine

説明

Definition and Chemical Identity

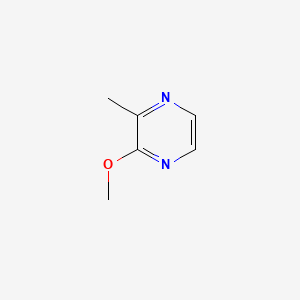

2-Methoxy-3-methylpyrazine is an organic compound belonging to the pyrazine (B50134) family. ontosight.ai It is chemically defined as a pyrazine ring substituted with a methoxy (B1213986) group (-OCH3) at the second position and a methyl group (-CH3) at the third position. ontosight.ai This compound is also known by several synonyms, including 2-Methyl-3-methoxypyrazine. nih.gov It is recognized for its potent aroma and is utilized as a flavoring and fragrance agent. ontosight.aichemimpex.com

General Overview of Pyrazines

Pyrazines are a class of heterocyclic aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 4. ontosight.ai Many pyrazine derivatives are volatile compounds known for their strong and diverse aromas, often described as nutty, roasted, or bell pepper-like. They are significant components of the flavor and aroma of numerous cooked or roasted foods, formed through Maillard reactions and Strecker degradation during heating processes. Due to their distinct sensory properties, pyrazines are widely used in the food and fragrance industries. ontosight.aichemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJIAEQRKBQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863034 | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2847-30-5, 68378-13-2 | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2847-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3(or 5)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxy-3(or5)-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04O7CN9Q85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

Molecular Structure

The molecular formula for 2-Methoxy-3-methylpyrazine is C₆H₈N₂O. ontosight.ainih.gov Its structure consists of a central pyrazine (B50134) ring with a methoxy (B1213986) group and a methyl group as substituents. ontosight.aicymitquimica.com This specific arrangement of functional groups is responsible for its characteristic chemical behavior and sensory attributes.

Physical Characteristics

This compound is typically a clear, colorless to pale yellow liquid. cymitquimica.comechemi.comodowell.com Its physical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 124.14 g/mol ontosight.ai |

| Density | 1.06 - 1.085 g/mL at 25 °C chemicalbook.comchemicalbook.comthegoodscentscompany.com |

| Boiling Point | 158-159 °C at 760 mmHg thegoodscentscompany.com |

| Flash Point | 55.56 °C (132 °F) thegoodscentscompany.comperflavory.com |

| Refractive Index | 1.504 - 1.510 at 20 °C thegoodscentscompany.comventos.com |

| Solubility | Soluble in organic solvents, limited solubility in water cymitquimica.com |

| Aroma Threshold | Detection: 3 to 7 ppb odowell.comchemicalbook.com |

Chemical Synthesis

The synthesis of this compound can be achieved through various routes, often starting with 2-methylpyrazine (B48319). odowell.comchemicalbook.com One common method involves the halogenation of 2-methylpyrazine, followed by a reaction with an alkali metal methoxide. This process typically results in a mixture of isomers, from which the desired this compound can be isolated. google.com Another approach involves the methylation of 2-isobutyl-3-hydroxypyrazine. dur.ac.uk

Natural Occurrence

General Overview

While widely used as a synthetic flavoring, 2-Methoxy-3-methylpyrazine is occasionally found in nature. chemicalbook.comperfumerflavorist.com Its presence has been reported in specific foods and natural sources, often contributing to their unique aroma profiles. For instance, it has been detected in wood smoke. thegoodscentscompany.com

Specific Examples

Research has identified this compound in a limited number of natural products. It has been reported in sherry and krill. chemicalbook.com In the context of viticulture, the analysis of methoxypyrazines in wine is common. However, studies on Sauvignon blanc wines have indicated that while other methoxypyrazines like 2-methoxy-3-isobutylpyrazine are prevalent, the concentration of this compound is often below the detection limit or at levels too low to significantly impact the aroma. ajevonline.orgtdx.cat One analysis of a wine rich in other methoxypyrazines established an upper limit for this compound of just 0.1 ng/L. tdx.cat

Analytical Methodologies for 2 Methoxy 3 Methylpyrazine

Chromatographic Methods

Gas chromatography (GC) is a primary technique for separating 2-Methoxy-3-methylpyrazine from complex mixtures. openagrar.de When coupled with a mass spectrometer (GC-MS), it allows for both high sensitivity and high molecular specificity in identification and quantification. openagrar.de Techniques like headspace solid-phase microextraction (SPME) can be used to isolate the volatile compound from the sample matrix before GC analysis. researchgate.net High-performance liquid chromatography (HPLC) has also been used for the separation of pyrazine (B50134) isomers. semanticscholar.orgmdpi.com

Liquid Phase Extraction

Spectroscopic Methods

Mass spectrometry (MS) is crucial for identifying methoxypyrazines. openagrar.de Electron ionization mass spectrometry provides a characteristic fragmentation pattern that aids in structural elucidation. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular structure. nih.govchemicalbook.com Infrared (IR) spectroscopy can also be used to identify the functional groups present in the molecule. nih.gov

Biosynthesis

The biosynthesis of methoxypyrazines, while not extensively detailed for the 3-methyl variant, has been studied for related compounds. In the bacterium Pseudomonas perolens, 2-methoxy-3-isopropylpyrazine is synthesized from the amino acid valine and a C2-unit derived from pyruvate. acs.org In plants like grapevines (Vitis vinifera), the biosynthesis of methoxypyrazines is thought to occur from amino acids, with the final step being the O-methylation of a hydroxypyrazine precursor. dur.ac.ukacs.org

Chemical Synthesis

2-Methoxy-3-methylpyrazine can be prepared from 2-methylpyrazine (B48319) through various chemical routes. chemicalbook.comchemicalbook.com One common synthetic approach for related 2-methoxy-3-alkylpyrazines involves the condensation of an amino acid amide with glyoxal, followed by methylation. chemicalbook.com For example, the synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) can be achieved by condensing leucine (B10760876) amide with glyoxal, and then methylating the resulting hydroxypyrazine. chemicalbook.comdur.ac.uk

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methoxy-3-methylpyrazine, and how do they influence experimental design?

- Methodological Answer :

- Molecular Formula : C₆H₈N₂O (MW: 124.14 g/mol) .

- Physical Properties :

- Density: 1.073–1.093 g/cm³ (20°C) .

- Refractive Index: 1.506–1.510 .

- Boiling Point: ~70°C (25 mmHg) .

- Handling Considerations :

- Flammable liquid (flash point: 56°C); use inert atmospheres for high-temperature reactions .

- Insoluble in water; soluble in ethanol, requiring solvent optimization for aqueous-phase studies .

Q. How is this compound synthesized, and what are common precursors?

- Methodological Answer :

- Synthetic Route :

Chloropyrazine Intermediate : Start with 2-chloro-3-methylpyrazine.

Methoxylation : React with sodium methoxide (NaOMe) in anhydrous conditions to replace chlorine with methoxy .

- Purification : Vacuum distillation (e.g., 70°C at 25 mmHg) ensures >99% purity .

- Validation : Confirm structure via NMR (e.g., δ 3.9 ppm for methoxy group) and GC-MS .

Q. What analytical techniques are recommended for quantifying this compound in plant matrices?

- Methodological Answer :

- GC-MS Protocol :

Extraction : Use hexane or dichloromethane for non-polar matrices (e.g., Panax ginseng roots) .

Column : DB-5MS (30 m × 0.25 mm ID, 0.25 µm film).

Detection : Quantify via SIM mode (m/z 124 for molecular ion) .

- Recovery Rates : Typically 85–92% in plant tissues; validate with internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How do thermodynamic binding properties of this compound to proteins inform flavor perception mechanisms?

- Methodological Answer :

- ITC Studies : Binding to Major Urinary Protein (MUP-I) shows enthalpy-driven interactions (ΔH = −15.2 kcal/mol) with desolvation as the key driver .

- NMR Relaxation : Methyl side-chain dynamics reveal localized rigidity upon binding, offset by increased flexibility in adjacent residues (conformational relay) .

- Implications : Explains high odor detection thresholds (nanogram levels) due to strong protein-ligand affinity .

Q. What genetic factors regulate the biosynthesis of this compound in Vitis vinifera?

- Methodological Answer :

- Key Enzyme : VvOMT3 (O-methyltransferase) catalyzes the final step: methylation of 2-hydroxy-3-methylpyrazine .

- Gene Expression : VvOMT3 is upregulated in high-MP grape varieties (e.g., Sauvignon Blanc) during véraison .

- CRISPR Knockout : Silencing VvOMT3 reduces MP accumulation by >90%, validated via LC-MS/MS .

Q. How does computational modeling predict the reactivity of this compound in organic synthesis?

- Methodological Answer :

- DFT Calculations :

- HOMO/LUMO Analysis: Predicts nucleophilic attack at C4 due to high electron density (HOMO = −6.3 eV) .

- Reaction Barriers: Methoxy group stabilizes transition states in alkylation reactions (ΔG‡ ~22 kcal/mol) .

- MD Simulations : Solvent effects (e.g., ethanol vs. DMF) alter reaction kinetics by modulating steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。